2-Benzyl-2-phenyl-1,3-dithiolane
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Overview
Description
2-Benzyl-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms. The presence of benzyl and phenyl groups attached to the dithiolane ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
2-Benzyl-2-phenyl-1,3-dithiolane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyl-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Benzyl-2-phenyl-1,3-dithiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-phenyl-1,3-dithiolane involves the formation of a 1:1-adduct with metal ions, followed by a slow ring-opening step. This process is influenced by the nature of the metal ion and the reaction conditions . The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2-Benzyl-2-phenyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the substituents attached to the ring.
1,3-Dioxanes: These compounds have a similar ring structure but contain oxygen atoms instead of sulfur atoms.
2-Phenyl-1,3-dithiolane: This compound is similar but lacks the benzyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
88142-08-9 |
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Molecular Formula |
C16H16S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzyl-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16S2/c1-3-7-14(8-4-1)13-16(17-11-12-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
RGDIOAYEACHRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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